Lydiamycin C
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Overview
Description
Lydiamycin C is a natural product found in Streptomyces lydicus with data available.
Scientific Research Applications
Structural Revision of Lydiamycin A Lydiamycin A, a cyclic peptide from Streptomyces, underwent structural revision to establish its complete configuration. The revision involved advanced Marfey's method, chemical derivatization, and quantum-mechanics-based computational analysis. Although Lydiamycin A displayed weak antituberculosis activity, the structural insight is crucial for understanding the compound's potential and limitations (Hwang et al., 2020).
Discovery of Lydiamycins E-H and Their Antimetastatic Potential From an endophytic Streptomyces sp., new piperazic acid-bearing cyclodepsipeptides, namely Lydiamycins E-H, were discovered, along with the known Lydiamycin A. These compounds, particularly Lydiamycins F-H and A, showed promising antimetastatic activity against PANC-1 human pancreatic cancer cells, without significant cytotoxicity. This discovery opens doors for potential applications in combating metastasis in cancer (Wang et al., 2023).
Synthetic Endeavors and Structural Revisions Efforts to synthesize lydiamycin B, a depsipeptide with antimycobacterial properties, led to the creation of four possible isomers. However, none matched the NMR data of natural lydiamycin B, indicating the need for further structural revisions. This underscores the challenges in replicating natural compounds and the importance of accurate structural characterization for potential medical applications (Li et al., 2009).
properties
Product Name |
Lydiamycin C |
---|---|
Molecular Formula |
C31H47N7O9 |
Molecular Weight |
661.7 g/mol |
IUPAC Name |
2-[2-[3-[[(3S,6R,9S,13R)-3-methyl-6-(2-methylpropyl)-2,5,8,12-tetraoxo-11-oxa-1,4,7,17-tetrazabicyclo[11.4.0]heptadec-16-en-9-yl]carbamoyl]-4,5-dihydro-3H-pyridazin-2-yl]-2-oxoethyl]heptanoic acid |
InChI |
InChI=1S/C31H47N7O9/c1-5-6-7-10-20(30(44)45)16-25(39)37-23(11-8-13-32-37)28(42)36-22-17-47-31(46)24-12-9-14-33-38(24)29(43)19(4)34-26(40)21(15-18(2)3)35-27(22)41/h13-14,18-24H,5-12,15-17H2,1-4H3,(H,34,40)(H,35,41)(H,36,42)(H,44,45)/t19-,20?,21+,22-,23?,24+/m0/s1 |
InChI Key |
WLIXOWBUZPVUIB-CNIKCXRFSA-N |
Isomeric SMILES |
CCCCCC(CC(=O)N1C(CCC=N1)C(=O)N[C@H]2COC(=O)[C@H]3CCC=NN3C(=O)[C@@H](NC(=O)[C@H](NC2=O)CC(C)C)C)C(=O)O |
Canonical SMILES |
CCCCCC(CC(=O)N1C(CCC=N1)C(=O)NC2COC(=O)C3CCC=NN3C(=O)C(NC(=O)C(NC2=O)CC(C)C)C)C(=O)O |
synonyms |
lydiamycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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